![molecular formula C7H13N3O B1418783 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanamine CAS No. 1177284-86-4](/img/structure/B1418783.png)
2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanamine
Overview
Description
2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanamine, also known as MPPE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPE is a derivative of pyrazole and has been found to exhibit a variety of biochemical and physiological effects. In
Scientific Research Applications
Catalysis
2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanamine and related compounds have been explored for their catalytic applications. For instance, complexes formed with palladium and pyridyl imine ligands, including derivatives of 2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanamine, have shown effectiveness in catalyzing the methoxycarbonylation of olefins, a process useful for producing esters (Zulu et al., 2020).
Antibacterial Activity
Derivatives of 2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanamine have demonstrated potential in antibacterial applications. A study on novel oxadiazoles derived from this compound showed significant antibacterial activity, particularly against common pathogens like Bacillus subtilis and Staphylococcus aureus (Rai et al., 2009).
DNA Binding and Cytotoxicity
Complexes involving tridentate ligands related to 2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanamine, such as Cu(II) complexes, have been studied for their DNA binding properties and nuclease activity. These studies suggest potential applications in understanding DNA interactions and cytotoxic effects on cancer cells (Kumar et al., 2012).
Organic Synthesis and Polymerization Catalysts
The derivatives of 2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanamine have been used in the synthesis of various organic compounds and as polymerization catalysts. For instance, nickel(II) complexes chelated by related (amino)pyridine ligands have been applied in ethylene oligomerization studies, offering insights into the synthesis of polymers (Nyamato et al., 2016).
Pharmaceutical Applications
Some derivatives of 2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanamine have shown promise in pharmaceutical applications. For example, compounds synthesized from this chemical have exhibited antiulcer and cytoprotective activities, making them candidates for further exploration in drug development (Ikeda et al., 1996).
properties
IUPAC Name |
2-methoxy-1-(2-methylpyrazol-3-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c1-10-7(3-4-9-10)6(8)5-11-2/h3-4,6H,5,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXSNDGQVGYILF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(COC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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